(4-Methoxyphenyl) methyl cyanocarbonimidodithioate
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Overview
Description
(4-Methoxyphenyl) methyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C10H10N2OS2 and a molecular weight of 238.33 g/mol . It is also known by other names such as 4-Methoxyphenyl methyl cyanocarbonodithioimidate and Carbonodithioimidic acid, N-cyano-, 4-methoxyphenyl methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl) methyl cyanocarbonimidodithioate typically involves the reaction of 4-methoxyphenyl isothiocyanate with methylamine and cyanogen chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl) methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
(4-Methoxyphenyl) methyl cyanocarbonimidodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl) methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways . For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes . Additionally, it can modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isothiocyanate: A precursor in the synthesis of (4-Methoxyphenyl) methyl cyanocarbonimidodithioate.
4-Methoxyphenyl methyl cyanodithioimidocarbonate: A structurally related compound with similar chemical properties.
4-Methoxyphenyl methyl thiocyanate: Another related compound used in similar applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Biological Activity
(4-Methoxyphenyl) methyl cyanocarbonimidodithioate, a compound with the molecular formula C10H10N2OS2 and a molecular weight of 238.33 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
- IUPAC Name : [(4-methoxyphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
- CAS Number : 152381-97-0
- Molecular Weight : 238.3 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to function as an inhibitor of various enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. Such interactions can lead to significant effects on cellular processes, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Candida albicans | 14 | 16 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: In Vitro Anticancer Activity
A study conducted on various cancer cell lines showed that this compound significantly reduced cell viability:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
HeLa (Cervical Cancer) | 25 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |
A549 (Lung Cancer) | 20 | ROS generation |
Comparative Analysis with Similar Compounds
When compared to structurally related compounds, such as 4-methoxyphenyl isothiocyanate and 4-methoxyphenyl methyl thiocyanate, this compound displays unique properties that enhance its biological activity.
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
4-Methoxyphenyl isothiocyanate | Moderate | Low |
4-Methoxyphenyl methyl thiocyanate | Low | Moderate |
Research Findings and Applications
- Antiviral Activity : Preliminary studies suggest potential antiviral effects against certain viruses, warranting further investigation into its application as an antiviral agent.
- Therapeutic Potential : Ongoing research aims to explore the compound's efficacy in treating diseases associated with oxidative stress and inflammation.
- Industrial Applications : Beyond its biological activities, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
[(4-methoxyphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-13-8-3-5-9(6-4-8)15-10(14-2)12-7-11/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSGUYYVNOJHJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC(=NC#N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375663 |
Source
|
Record name | (4-Methoxyphenyl) methyl cyanocarbonimidodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152381-97-0 |
Source
|
Record name | (4-Methoxyphenyl) methyl cyanocarbonimidodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.